molecular formula C11H17F3N2O4 B15006643 Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester

Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester

Katalognummer: B15006643
Molekulargewicht: 298.26 g/mol
InChI-Schlüssel: AEVAGMQDQDFUJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is a complex organic compound with a unique structure that includes trifluoromethyl and oxolane groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group:

    Incorporation of the oxolane ring: The oxolane ring can be introduced via cyclization reactions involving appropriate diol precursors.

    Amidation and esterification: The final steps involve amidation and esterification reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate can undergo various types of chemical reactions, including:

    Substitution reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and amide groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The trifluoromethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes involving amide and ester bonds.

Wirkmechanismus

The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the oxolane ring can facilitate interactions with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to the presence of both the trifluoromethyl and oxolane groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific binding interactions, which are not observed in similar compounds.

Eigenschaften

Molekularformel

C11H17F3N2O4

Molekulargewicht

298.26 g/mol

IUPAC-Name

methyl 2-acetamido-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

InChI

InChI=1S/C11H17F3N2O4/c1-7(17)16-10(9(18)19-2,11(12,13)14)15-6-8-4-3-5-20-8/h8,15H,3-6H2,1-2H3,(H,16,17)

InChI-Schlüssel

AEVAGMQDQDFUJV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.